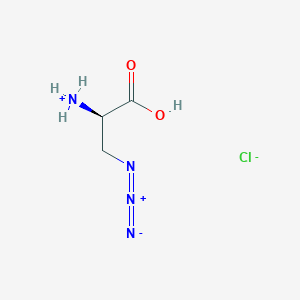![molecular formula C14H26Cl2N2O B2722468 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1052089-46-9](/img/structure/B2722468.png)
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride, also known as PCPA, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme tryptophan hydroxylase. This enzyme is responsible for the conversion of tryptophan to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting tryptophan hydroxylase, PCPA can effectively reduce serotonin levels in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Mécanisme D'action
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to serotonin. By reducing serotonin levels in the brain, this compound can affect a wide range of physiological and behavioral processes that are regulated by this neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of appetite and feeding behavior, the modulation of pain perception, and the regulation of mood and emotion. This compound has also been shown to affect the immune system, with studies suggesting that it may have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride in scientific research is its ability to selectively inhibit tryptophan hydroxylase, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity and the fact that its effects may be influenced by other factors, such as stress and environmental conditions.
Orientations Futures
There are many potential future directions for research involving 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride. For example, studies could investigate the role of serotonin in the regulation of sleep and circadian rhythms, as well as its potential role in the development of mood disorders such as depression and anxiety. Additionally, studies could investigate the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory disorders or as an immunomodulatory agent. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Méthodes De Synthèse
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by chlorination and acetylation. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has been extensively used in scientific research to study the role of serotonin in various physiological and pathological processes. For example, this compound has been used to investigate the role of serotonin in the regulation of appetite and feeding behavior. Studies have shown that this compound administration can reduce food intake and body weight in animals, suggesting that serotonin plays a key role in the regulation of these processes.
Propriétés
IUPAC Name |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O.ClH/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17;/h1-12H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPYEHBEIDZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)





